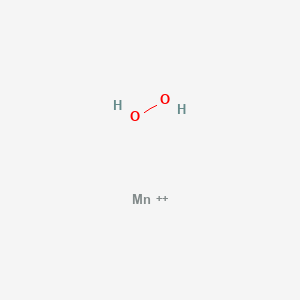

Hydrogen peroxide;manganese(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

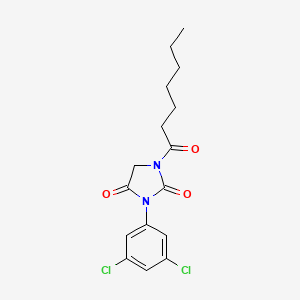

Hydrogen peroxide;manganese(2+) is a compound that involves the interaction between hydrogen peroxide (H₂O₂) and manganese ions (Mn²⁺). Hydrogen peroxide is a well-known oxidizing agent, while manganese ions can act as catalysts in various chemical reactions. This combination is particularly significant in catalysis and oxidation processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydrogen peroxide can be synthesized through the anthraquinone process, which involves the hydrogenation of anthraquinone followed by oxidation to produce hydrogen peroxide. Manganese ions can be introduced into the system by dissolving manganese salts, such as manganese sulfate (MnSO₄), in water.

Industrial Production Methods

Industrially, hydrogen peroxide is produced using the anthraquinone process, which is efficient and scalable. Manganese ions are typically added in the form of manganese dioxide (MnO₂) or manganese sulfate (MnSO₄) to catalyze various reactions involving hydrogen peroxide.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Hydrogen peroxide acts as an oxidizing agent, converting substances to higher oxidation states.

Reduction: In some reactions, hydrogen peroxide can be reduced to water.

Decomposition: Hydrogen peroxide decomposes into water and oxygen, especially in the presence of catalysts like manganese dioxide.

Common Reagents and Conditions

Catalysts: Manganese dioxide (MnO₂) is commonly used to catalyze the decomposition of hydrogen peroxide.

Conditions: Reactions typically occur under mild conditions, but the presence of catalysts can significantly accelerate the reaction rates.

Major Products

Water (H₂O): A common product when hydrogen peroxide is reduced.

Oxygen (O₂): Produced during the decomposition of hydrogen peroxide.

Applications De Recherche Scientifique

Chemistry

Hydrogen peroxide;manganese(2+) is used in various oxidation reactions, including the synthesis of organic compounds and the degradation of pollutants.

Biology

In biological systems, manganese peroxidase enzymes utilize hydrogen peroxide to oxidize manganese ions, which play a role in lignin degradation and other metabolic processes.

Medicine

Hydrogen peroxide is used as a disinfectant and antiseptic. Manganese ions are essential trace elements in the human body, involved in enzyme function and bone formation.

Industry

The combination is used in the paper and pulp industry for bleaching processes and in wastewater treatment to degrade organic pollutants.

Mécanisme D'action

Hydrogen peroxide decomposes into water and oxygen in the presence of manganese dioxide, which acts as a catalyst. The manganese ions facilitate the breakdown of hydrogen peroxide by lowering the activation energy required for the reaction. This process involves the transfer of electrons and the formation of reactive oxygen species, which can oxidize various substrates.

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium permanganate (KMnO₄): A strong oxidizing agent used in similar oxidation reactions.

Sodium percarbonate (Na₂CO₃·1.5H₂O₂): A compound that releases hydrogen peroxide upon dissolution in water.

Uniqueness

Hydrogen peroxide;manganese(2+) is unique due to its catalytic properties and the ability to generate reactive oxygen species efficiently. Unlike potassium permanganate, which is a strong oxidizer, hydrogen peroxide can act as both an oxidizing and reducing agent, providing versatility in various chemical reactions.

Propriétés

Numéro CAS |

90342-66-8 |

|---|---|

Formule moléculaire |

H2MnO2+2 |

Poids moléculaire |

88.953 g/mol |

Nom IUPAC |

hydrogen peroxide;manganese(2+) |

InChI |

InChI=1S/Mn.H2O2/c;1-2/h;1-2H/q+2; |

Clé InChI |

YVSYAAJJSNYBHW-UHFFFAOYSA-N |

SMILES canonique |

OO.[Mn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)

![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)

![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)